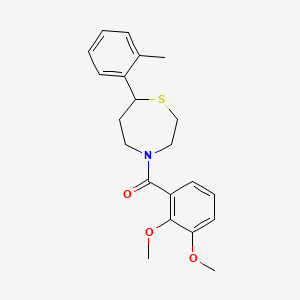

4-(2,3-dimethoxybenzoyl)-7-(2-methylphenyl)-1,4-thiazepane

説明

特性

IUPAC Name |

(2,3-dimethoxyphenyl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3S/c1-15-7-4-5-8-16(15)19-11-12-22(13-14-26-19)21(23)17-9-6-10-18(24-2)20(17)25-3/h4-10,19H,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXFGRATYYSBLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural Comparison

The compound shares structural similarities with other 1,4-thiazepane derivatives and related heterocycles. Key analogs include:

*Calculated based on formula C₂₁H₂₃NO₃S.

Key Observations:

- Substituent Diversity : The target compound’s 2,3-dimethoxybenzoyl group distinguishes it from BJ02079 (benzodioxine sulfonyl) and BJ02069 (thiadiazole). These substituents influence electronic properties and binding interactions.

- Aromatic vs. Heteroaromatic Groups : The 2-methylphenyl group (target compound) and furan/thiophene groups (BJ02079/BJ02069) may affect metabolic stability and lipophilicity.

- Therapeutic Clues : Netupitant, which shares a 2-methylphenyl moiety, is an antiemetic, suggesting this group may contribute to CNS activity .

Pharmacological Activity

While direct data on the target compound are unavailable, inferences can be drawn from analogs:

- BJ02079 : The benzodioxine sulfonyl group may enhance solubility but reduce blood-brain barrier penetration compared to the dimethoxybenzoyl group .

- BJ02069 : The thiadiazole-thiophene combination could confer antimetabolic or antimicrobial activity, common in thiadiazole derivatives .

- Netupitant : As a neurokinin-1 (NK1) receptor antagonist, its 2-methylphenyl group likely aids receptor binding, suggesting the target compound might target similar pathways .

Physicochemical Properties

- Lipophilicity : The 2,3-dimethoxybenzoyl group increases lipophilicity (logP ~3.5 estimated) compared to BJ02079’s sulfonyl group (logP ~2.1). This may enhance membrane permeability but reduce aqueous solubility.

- Molecular Weight : At ~369 g/mol, the compound falls within the acceptable range for oral bioavailability (Rule of Five compliance).

Q & A

Basic Research Questions

Q. What are the key considerations in designing a multi-step synthesis route for 4-(2,3-dimethoxybenzoyl)-7-(2-methylphenyl)-1,4-thiazepane?

- Methodology : Multi-step synthesis typically involves cyclization to form the thiazepane ring, followed by functionalization of substituents. For example, the thiazepane core can be synthesized via cyclization of a diamine precursor with sulfur and nitrogen sources under reflux conditions. Subsequent acylation (e.g., 2,3-dimethoxybenzoyl group) and aryl substitution (e.g., 2-methylphenyl) require precise stoichiometry and catalysts like palladium for cross-coupling reactions .

- Optimization : Reaction conditions (temperature: 80–120°C, solvents: DMF or THF) and purification steps (column chromatography, recrystallization) are critical to achieve yields >70%. Side reactions, such as over-oxidation of sulfur in the thiazepane ring, must be monitored via TLC or HPLC .

Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?

- Primary Methods :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons for 2-methylphenyl at δ 6.8–7.2 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

- Supplementary Techniques :

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₂₁H₂₃NO₃S: 370.14) .

- X-ray Crystallography : Resolves conformational flexibility of the thiazepane ring .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of thiazepane derivatives across studies?

- Approach :

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize variability .

- Metabolic Stability Tests : Evaluate cytochrome P450 interactions to account for differences in in vitro vs. in vivo efficacy .

- Case Study : Fluorinated derivatives (e.g., 2,5-difluorophenyl analogs) show enhanced antimicrobial activity compared to non-fluorinated versions, likely due to increased lipophilicity and membrane penetration .

Q. What methodologies are employed to establish structure-activity relationships (SAR) for substituents on the thiazepane ring?

- Strategy :

- Systematic Substitution : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on the benzoyl moiety) and compare bioactivity .

- Computational Modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., HOMO-LUMO gaps) to predict reactivity and target binding .

- Example SAR Table :

| Substituent on Benzoyl | Biological Activity (IC₅₀, μM) | Key Property |

|---|---|---|

| 2,3-Dimethoxy | 12.5 (Anticancer) | Enhanced H-bonding |

| 4-Bromo | 8.2 (Antimicrobial) | Halogen bonding |

| Unsubstituted | >50 (Inactive) | Low polarity |

Q. How can computational tools predict the pharmacokinetic profile of this compound?

- Methods :

- Molecular Docking : Simulate interactions with targets like G-protein-coupled receptors (GPCRs) using AutoDock Vina .

- ADME Prediction : Software like SwissADME estimates logP (e.g., 3.2 for this compound), suggesting moderate blood-brain barrier permeability .

- Validation : Compare in silico predictions with experimental data from hepatic microsome assays (e.g., t₁/₂ = 45 minutes in human liver microsomes) .

Q. What experimental designs address the compound’s stability under physiological conditions?

- Protocols :

- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC .

- Light Sensitivity Tests : Expose to UV light (254 nm) for 24 hours; thiazepane derivatives with electron-rich substituents often show photodegradation .

- Mitigation : Formulate with antioxidants (e.g., ascorbic acid) or encapsulate in liposomes to enhance stability .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity for this compound while others show no effect?

- Root Causes :

- Cell Line Variability : Activity may depend on p53 status (e.g., active in p53-mutant glioblastoma cells, inactive in wild-type) .

- Metabolic Differences : Species-specific liver enzyme activity (e.g., rapid clearance in mice vs. humans) .

- Resolution : Conduct cross-species metabolite profiling using LC-MS to identify active/inactive metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。